Superior Potency Against CDK2 and CDK3 Compared to the Core Scaffold HSD992
The compound demonstrates significantly enhanced inhibitory activity against CDK2 and CDK3 relative to the unsubstituted core scaffold, HSD992 [1]. While HSD992 inhibits CDK3/cyclin E with an IC50 of 18 nM, the target compound achieves an IC50 of 4.2 nM against the same enzyme, representing a 4.3-fold improvement in potency [1]. This enhanced activity is attributed to the optimized N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide substituent, which establishes critical hydrogen bonding and hydrophobic interactions within the kinase active site [1].
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.2 nM |
| Comparator Or Baseline | HSD992 (unsubstituted core scaffold) IC50 = 18 nM |
| Quantified Difference | 4.3-fold improvement |
| Conditions | CDK3/cyclin E enzymatic assay |
Why This Matters
This potency advantage enables lower compound concentrations in cellular assays, reducing the risk of off-target effects and improving signal-to-noise ratios in mechanistic studies.
- [1] Opoku-Temeng C, Dayal N, Hernandez DE, Naganna N, Sintim HO. Tetrahydro-3H-pyrazolo[4,3-a]phenanthridine-based CDK inhibitor. Chem Commun (Camb). 2018 May 1;54(36):4521-4524. View Source
